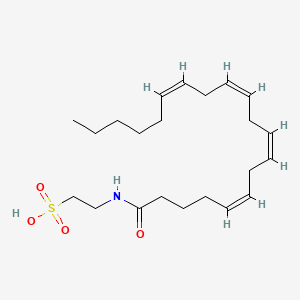

N-Arachidonoyl Taurine

説明

N-Arachidonoyl taurine is an arachidonoyl amino acid . It is oxygenated by 12 (S)- and 15 (S)-lipoxygenase and is converted to 12-HETE-taurine (12-HETE-T) in murine resident peritoneal macrophages .

Synthesis Analysis

The synthesis of N-Arachidonoyl taurine involves the oxygenation by 12 (S)- and 15 (S)-lipoxygenase, converting it to 12-HETE-taurine (12-HETE-T) in murine resident peritoneal macrophages .Molecular Structure Analysis

The molecular formula of N-Arachidonoyl taurine is C22H37NO4S . The structure of this compound can be represented by the SMILES string:CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(N(CCS(=O)(O)=O)[H])=O . Chemical Reactions Analysis

N-Arachidonoyl taurine is oxygenated by 12 (S)- and 15 (S)-lipoxygenase and is converted to 12-HETE-taurine (12-HETE-T) in murine resident peritoneal macrophages .Physical And Chemical Properties Analysis

N-Arachidonoyl taurine is a crystalline solid with a molecular weight of 411.6 . It is soluble in DMF (10 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 1.5 mg/ml) .科学的研究の応用

Role in Synaptic Transmission in the Prefrontal Cortex

N-Arachidonoyl Taurine (NAT) has been found to regulate synaptic activity in both glutamatergic and GABAergic synaptic transmission in the prefrontal cortex (PFC) of mice . This regulation is achieved through the activation of the transient receptor potential vanilloid 1 (TRPV1) ion channel . This suggests that NAT could play a crucial role in cognitive control, which is primarily orchestrated by the PFC .

Potential Therapeutic Target for Pain, Fear, and Anxiety Disorders

The TRPV1 ion channel, which NAT activates, is being considered as a target for treating pathophysiological processes including pain, fear, and anxiety disorders . This is due to TRPV1’s role in integrating physical and chemical stimuli for nociception .

Role in Regulating Excitatory and Inhibitory Synaptic Activity

NAT, through the activation of TRPV1, helps regulate excitatory and inhibitory synaptic activity in the PFC of mice . This regulation is crucial for mental health as it helps in the expression of memories .

Restoration of Function in IKs Channels with Diverse Long QT Mutations

NAT has been found to restore the function of IKs channels with diverse long QT mutations . This suggests that NAT could potentially be used in the treatment of Long QT syndrome caused by diverse IKs channel mutations .

Role in Increasing Calcium Flux and Insulin Secretion

NAT increases calcium flux in HIT-T15 pancreatic beta-cells and INS-1 rat islet cells when used at a concentration of 10 µM . It also increases insulin secretion from 832/13 INS-1 pancreatic beta-cells . This suggests a potential role for NAT in the regulation of insulin secretion and glucose metabolism .

Role in the Activation of TRPV Channels

NAT is an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4 . This activation of TRPV channels could have various implications in sensory perception and pain modulation .

作用機序

Target of Action

N-Arachidonoyl Taurine (NAT) primarily targets the Transient Receptor Potential Vanilloid (TRPV) channels , specifically TRPV1 and TRPV4 . These channels are non-selective calcium-permeable cation channels with high Ca2+ permeability . They play a crucial role in integrating physical and chemical stimuli for nociception . Recent studies suggest that TRPV1 has a role beyond a noxious thermal sensor and is being considered as a target for treating pathophysiological processes including pain, fear, and anxiety disorders .

Mode of Action

NAT activates TRPV1 and TRPV4 channels . Activation of TRPV1 by NAT regulates synaptic activity in both glutamatergic and GABAergic synaptic transmission . NAT induces similar effects as capsaicin, an exogenous agonist of TRPV1 . On the other hand, taurine, the decomposition product of NAT, strongly depresses the evoked glutamatergic synaptic transmission .

Biochemical Pathways

NAT affects the biochemical pathways involving TRPV1 and TRPV4 channels. Activation of these channels by NAT leads to an increase in calcium flux . This activation helps regulate excitatory and inhibitory synaptic activity in the prefrontal cortex of mice .

Result of Action

The activation of TRPV1 and TRPV4 channels by NAT leads to changes in synaptic activity. Specifically, it regulates both glutamatergic and GABAergic synaptic transmission . This regulation of synaptic activity could potentially influence various cognitive functions and behaviors.

将来の方向性

特性

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNYSWCRLRYOPO-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134033 | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Arachidonoyl Taurine | |

CAS RN |

119959-65-8 | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119959-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)